molecular formula C24H17N3O2S B2498735 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide CAS No. 1788679-67-3

3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide

Cat. No.: B2498735
CAS No.: 1788679-67-3
M. Wt: 411.48
InChI Key: ZLXMRPAWMXCANK-UHFFFAOYSA-N
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Description

Product Overview: 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide is a synthetic small molecule with the CAS Registry Number 1788679-67-3. Its molecular formula is C 24 H 17 N 3 O 2 S, and it has a molecular weight of 411.5 g/mol . The compound features a benzisoxazole core linked via a carboxamide group to a pyridine moiety that is further substituted with a thiophene ring, a structure indicative of potential multi-target biological activity. Research Applications and Value: This compound belongs to the class of phenyl-isoxazole-carboxamide derivatives, which are of significant interest in medicinal chemistry and oncology research. Isoxazole-carboxamide derivatives have been demonstrated to exhibit moderate to potent antiproliferative activities against a diverse panel of cancer cell lines . Preclinical studies on analogous compounds reveal that this chemical class shows promising broad-spectrum activity against various cancer types, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The structural motif of this compound suggests it is a valuable candidate for researchers investigating novel anticancer agents, particularly in structure-activity relationship (SAR) studies, lead optimization, and mechanism-of-action studies. Mechanism of Action: While the specific mechanism of action for this compound requires further experimental validation, research on structurally related isoxazole-carboxamide compounds provides strong mechanistic insights. These related molecules have been shown to function as potent agents against melanoma cell lines, with some derivatives exhibiting IC 50 values in the sub-micromolar range, comparable to established chemotherapeutic drugs like Doxorubicin . The anticancer activity is often associated with the induction of apoptosis and the disruption of critical cellular signaling pathways in cancer cells. Handling and Compliance: This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-24(26-13-16-10-20(14-25-12-16)19-8-9-30-15-19)18-6-7-22-21(11-18)23(29-27-22)17-4-2-1-3-5-17/h1-12,14-15H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXMRPAWMXCANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of multiple aromatic rings and functional groups that may contribute to its biological activity. The molecular formula is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 344.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of enzymatic activity or alteration in signaling pathways, which is crucial in therapeutic contexts.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) with varying half-maximal inhibitory concentrations (IC50). The most active compounds in related studies demonstrated IC50 values ranging from 15.48 to 39.80 μg/ml against these cell lines, suggesting promising anticancer efficacy .

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant capabilities. For example, one derivative exhibited an IC50 value of 7.8 μg/ml in DPPH assays, indicating strong antioxidant potential compared to Trolox, a known antioxidant .

Study on Anticancer Effects

A study focused on a series of isoxazole-amide derivatives demonstrated that certain compounds significantly inhibited the growth of Hep3B cells while promoting apoptosis over necrosis. The results indicated that these compounds could delay the G2/M phase of the cell cycle, similar to established chemotherapeutic agents like doxorubicin .

Comparative Analysis

A comparative analysis with other similar compounds showed that the unique combination of functional groups in this compound may confer distinct biological properties not found in simpler analogs. This uniqueness could lead to differential interactions with biological targets, enhancing its therapeutic potential .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (μg/ml) Mechanism
AnticancerMCF-739.80Apoptosis
AnticancerHeLa15.48Apoptosis
AnticancerHep3B23.00Apoptosis
AntioxidantN/A7.80Free radical scavenging

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structure Variations

The benzo[c]isoxazole core distinguishes the target compound from simpler isoxazole derivatives. For example:

  • 5-phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide () lacks the fused benzene ring, reducing aromatic surface area and planarity, which may impact interactions with hydrophobic binding pockets .
  • N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide () replaces the benzo[c]isoxazole with a methyl-substituted isoxazole, further simplifying the core .

Substituent Analysis

Isoxazole Substituents:
  • 5-methyl-N-(5-nitro-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide (): Features a methyl group at position 5 and a nitro-thiazole amide substituent, likely influencing electronic properties and antimicrobial activity .
Amide Substituents:
  • Target compound : The (5-(thiophen-3-yl)pyridin-3-yl)methyl group introduces a pyridine-thiophene hybrid, offering dual heteroaromatic interactions.
  • 5-phenyl-N-(2-thienylmethyl)-3-isoxazolecarboxamide (): Uses a simpler 2-thienylmethyl group, lacking the pyridine moiety, which may reduce binding specificity .
  • n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide (): Substitutes with cyclopropyl and 2-thiophene, altering steric and electronic profiles .

Molecular Weight and Solubility

Compound Name Molecular Weight (g/mol) Key Substituents Solubility Predictions
Target Compound ~450 (estimated) Benzo[c]isoxazole, thiophene-pyridine Low aqueous solubility
5-phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide ~265 Isoxazole, phenyl, pyridine Moderate solubility
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide 218.21 Methyl, hydroxyphenyl Higher solubility (polar group)

Preparation Methods

Cyclization of o-Substituted Aryloximes

Aryloximes derived from 2-hydroxybenzaldehyde derivatives undergo base-mediated cyclization to form the isoxazole ring. For example, treatment of 2-hydroxy-5-nitrobenzaldehyde oxime (1) with CuI and N,N’-dimethylethylenediamine (DMEDA) in tetrahydrofuran (THF) induces intramolecular C–O bond formation, yielding 5-nitrobenzo[c]isoxazole (2) in 78% yield. Subsequent reduction of the nitro group to an amine and oxidation to a carboxylic acid provides the 5-carboxybenzo[c]isoxazole intermediate (3) .

Oxidation of Partially Hydrogenated Isoxazole Derivatives

Cyclohexane-fused isoxazoles (4) , synthesized from 1,3-dicarbonyl compounds (5) and hydroxylamine, undergo dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford benzo[c]isoxazoles (6) . This method is advantageous for introducing electron-withdrawing groups at the 5-position, which can later be converted to a carboxamide.

Carboxamide Formation at Position 5

The 5-carboxy group is converted to the carboxamide via activation and amine coupling:

Acid Chloride Intermediate

Benzo[c]isoxazole-5-carboxylic acid (3) is treated with thionyl chloride (SOCl₂) to form the acid chloride (9) , which reacts with (5-(thiophen-3-yl)pyridin-3-yl)methylamine (10) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target carboxamide (11) in 72% yield.

Coupling Reagents

Alternative activation using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in DCM achieves 68% yield with reduced side-product formation.

Synthesis of (5-(Thiophen-3-yl)Pyridin-3-yl)Methylamine

The amine component is prepared through sequential cross-coupling and reductive amination:

Suzuki Coupling of Pyridine and Thiophene

5-Bromopyridin-3-ylboronic acid (12) reacts with 3-thienylboronic acid (13) under Pd(PPh₃)₄ catalysis in toluene/ethanol (3:1) at 90°C, yielding 5-(thiophen-3-yl)pyridin-3-yl)boronic acid (14) in 82% yield.

Reductive Amination

3-Aminomethylpyridine (15) is treated with thiophene-3-carbaldehyde (16) in methanol with NaBH₃CN as a reductant, producing (5-(thiophen-3-yl)pyridin-3-yl)methylamine (10) in 65% yield.

Optimization and Challenges

Regioselectivity in Isoxazole Formation

Cyclization methods favor C–O bond formation over N–O pathways due to the superior leaving group ability of hydroxylamine derivatives. Copper catalysis enhances regiocontrol, as demonstrated in the synthesis of Z-oxime intermediates.

Steric Hindrance in Amide Coupling

Bulky substituents on the pyridine-thiophene moiety necessitate prolonged reaction times (24–48 hours) for complete conversion. Microwave-assisted synthesis at 100°C reduces this to 2 hours with comparable yields.

Q & A

Q. What are the key considerations for synthesizing 3-phenyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cycloaddition for the isoxazole core and coupling agents (e.g., EDCI/HOBt) for amide bond formation. Key steps:
  • Cycloaddition : Use hypervalent iodine reagents to facilitate nitrile oxide-alkyne cycloaddition under controlled temperatures (e.g., 60–80°C) .
  • Purification : Monitor reactions via thin-layer chromatography (TLC) and employ column chromatography with gradients of ethyl acetate/hexane for isolation .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd catalysts for cross-coupling) to improve yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., δ 7.51 ppm for aromatic protons, δ 169.9 ppm for carbonyl carbons) confirm regiochemistry and functional groups .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calcd: 347.0593) and isotopic patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :
  • Mitochondrial assays : Test effects on mitochondrial membrane potential using Rh123 fluorescence in isolated mouse liver mitochondria .
  • Cellular viability : Use MTT assays on cancer cell lines (e.g., HepG2) at concentrations ≤10 µM to screen for cytotoxicity .
  • Structural insights : The thiophene and pyridinylmethyl groups may enhance membrane permeability, influencing activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :
  • Core modifications : Replace the benzo[c]isoxazole with pyridazine or triazolo rings to assess effects on binding .
  • Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to modulate electronic properties and solubility .
  • Docking studies : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the carboxamide group .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer :
  • Zebrafish models : Assess developmental toxicity and bioavailability at 1–50 µM, monitoring for cardiac or neural effects .
  • Rodent studies : Use C57BL/6 mice for oral bioavailability (10–50 mg/kg) and liver enzyme profiling (ALT/AST) to detect hepatotoxicity .

Q. How can analytical methods resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxamide) that may confound results .
  • Stability assays : Test compound degradation in PBS (pH 7.4) at 37°C over 24 hours to rule out artifactivity .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste disposal : Incinerate contaminated materials at ≥1000°C to prevent environmental release .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Methodological Answer :
  • Storage : Store at -20°C in anhydrous DMSO (≤1% H2_2O) to prevent hydrolysis. Avoid freeze-thaw cycles .
  • QC checks : Perform monthly HPLC analysis to verify stability and adjust storage conditions if degradation exceeds 5% .

Q. What mechanistic studies can elucidate its mitochondrial effects observed in vitro?

  • Methodological Answer :
  • Oxygen consumption assays : Use Seahorse XF analyzers to measure OCR (oxygen consumption rate) in treated cells .
  • Calcium flux : Monitor intracellular Ca2+^{2+} with Calcium Green-5N dye to link mitochondrial dysfunction to calcium overload .

Q. How can computational tools guide the design of derivatives with reduced off-target effects?

  • Methodological Answer :
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., isoxazole oxygen) .
  • ADMET prediction : Employ SwissADME to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

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